molecular formula C8H8BrClO4S B13618741 3-Bromo-5-(methoxymethoxy)benzene-1-sulfonyl chloride

3-Bromo-5-(methoxymethoxy)benzene-1-sulfonyl chloride

Katalognummer: B13618741
Molekulargewicht: 315.57 g/mol
InChI-Schlüssel: ZZDOTTCIWXLWQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-5-(methoxymethoxy)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H8BrClO4S. It is a derivative of benzene, featuring bromine, methoxymethoxy, and sulfonyl chloride functional groups. This compound is of interest in various fields of research and industry due to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(methoxymethoxy)benzene-1-sulfonyl chloride typically involves multiple steps:

    Methoxymethoxylation: The methoxymethoxy group is introduced via a reaction with methoxymethyl chloride (MOMCl) in the presence of a base such as sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-5-(methoxymethoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonate thioesters, respectively.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methoxymethoxy group can be oxidized to a methoxy group using oxidizing agents such as hydrogen peroxide (H2O2).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, alcohols, thiols), bases (triethylamine, pyridine), solvents (dichloromethane, tetrahydrofuran).

    Reduction: Reducing agents (LiAlH4), solvents (ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (H2O2), solvents (acetonitrile, water).

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonate Thioesters: Formed from the reaction with thiols.

Wissenschaftliche Forschungsanwendungen

3-Bromo-5-(methoxymethoxy)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Bromo-5-(methoxymethoxy)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile used. The bromine and methoxymethoxy groups can also participate in further chemical transformations, contributing to the compound’s versatility.

Vergleich Mit ähnlichen Verbindungen

3-Bromo-5-(methoxymethoxy)benzene-1-sulfonyl chloride can be compared with other similar compounds such as:

    3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Features a trifluoromethyl group instead of a methoxymethoxy group, leading to different reactivity and applications.

    4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Lacks the bromine atom and methoxymethoxy group, resulting in distinct chemical properties.

    3-Bromo-4-methoxybenzenesulfonyl chloride:

These comparisons highlight the unique features of this compound, particularly its combination of functional groups that confer specific reactivity and versatility in various applications.

Eigenschaften

Molekularformel

C8H8BrClO4S

Molekulargewicht

315.57 g/mol

IUPAC-Name

3-bromo-5-(methoxymethoxy)benzenesulfonyl chloride

InChI

InChI=1S/C8H8BrClO4S/c1-13-5-14-7-2-6(9)3-8(4-7)15(10,11)12/h2-4H,5H2,1H3

InChI-Schlüssel

ZZDOTTCIWXLWQW-UHFFFAOYSA-N

Kanonische SMILES

COCOC1=CC(=CC(=C1)Br)S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.